1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18814870
Molecular Formula: C11H9Cl2F3O2
Molecular Weight: 301.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9Cl2F3O2 |
|---|---|
| Molecular Weight | 301.09 g/mol |
| IUPAC Name | 1-chloro-1-[2-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
| Standard InChI Key | HFTFHCUFWCUJMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CCl)Cl |
Introduction
Key Functional Groups
The compound contains:
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A trifluoromethoxy (-OCF3) group, which enhances lipophilicity and metabolic stability.
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Chloromethyl (-CH2Cl) and chloro (-Cl) groups, which are reactive sites for further chemical modifications.
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A ketone (-CO) group, contributing to its reactivity and chemical behavior.
General Synthetic Pathway
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves:
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Starting Materials:
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A trifluoromethoxy-substituted benzene derivative.
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Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
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Ketone precursors for the introduction of the propanone group.
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Reaction Steps:
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Electrophilic aromatic substitution to introduce the chloromethyl group.
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Oxidation or halogenation to incorporate the ketone functionality.
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Final purification using recrystallization or chromatography.
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Pharmaceutical Research
The compound's functional groups make it a promising intermediate in the synthesis of biologically active molecules, particularly those targeting enzymes or receptors influenced by halogenated and trifluoromethoxy substituents.
Agrochemical Development
Similar compounds are often explored for herbicidal or pesticidal properties due to their stability and ability to interact with biological targets.
Techniques Used:
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like ketones and halogens.
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X-ray Crystallography: For detailed structural analysis.
Safety Considerations
| Hazard | Description |
|---|---|
| Toxicity | Likely toxic if ingested or inhaled |
| Reactivity | Reacts with strong oxidizing agents |
| Handling Precautions | Use gloves, goggles, and work in a fume hood |
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